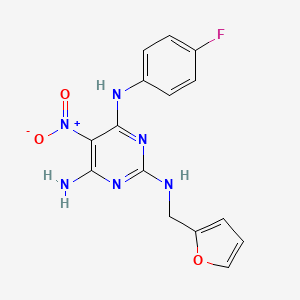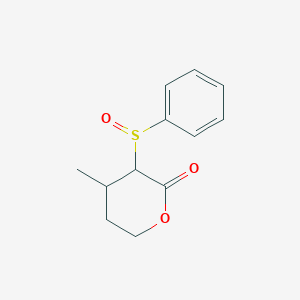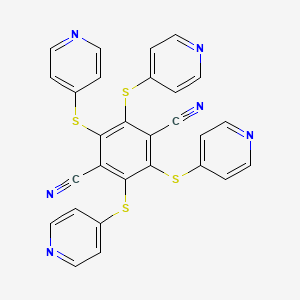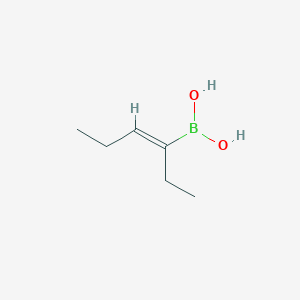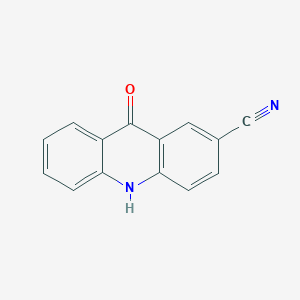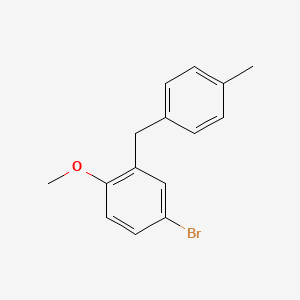
4-Bromo-1-methoxy-2-(4-methylbenzyl)benzeneE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene is an organic compound with the molecular formula C15H15BrO and a molecular weight of 291.18 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methylbenzyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene can be achieved through several synthetic routes. One common method involves the bromination of 1-methoxy-2-(4-methylbenzyl)benzene using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound .
Análisis De Reacciones Químicas
4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the aromatic ring.
Aplicaciones Científicas De Investigación
4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Researchers use this compound to study the structure-activity relationships of potential drug candidates.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy group can participate in electron-donating or electron-withdrawing interactions, influencing the reactivity of the compound .
In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene can be compared with other similar compounds, such as:
4-Methoxybenzyl bromide: This compound has a similar structure but lacks the methylbenzyl group.
1-Bromo-4-fluoro-2-methoxybenzene: This compound contains a fluorine atom instead of a methylbenzyl group.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: This compound has a methylsulfonyl group instead of a methoxy group.
The uniqueness of 4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene lies in its combination of functional groups, which allows for diverse chemical reactivity and applications in various fields .
Propiedades
Fórmula molecular |
C15H15BrO |
|---|---|
Peso molecular |
291.18 g/mol |
Nombre IUPAC |
4-bromo-1-methoxy-2-[(4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C15H15BrO/c1-11-3-5-12(6-4-11)9-13-10-14(16)7-8-15(13)17-2/h3-8,10H,9H2,1-2H3 |
Clave InChI |
BDCMDLLAWYEKSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



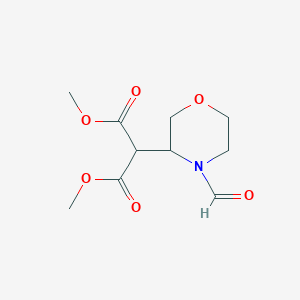
![8-Methyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134787.png)
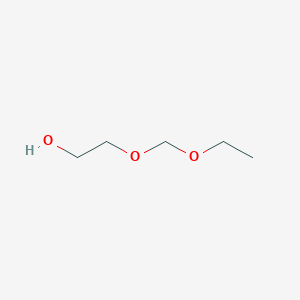
![N-(4-chlorobenzyl)-2-{[4-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B14134807.png)
![3-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14134810.png)


![4-amino-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14134827.png)
